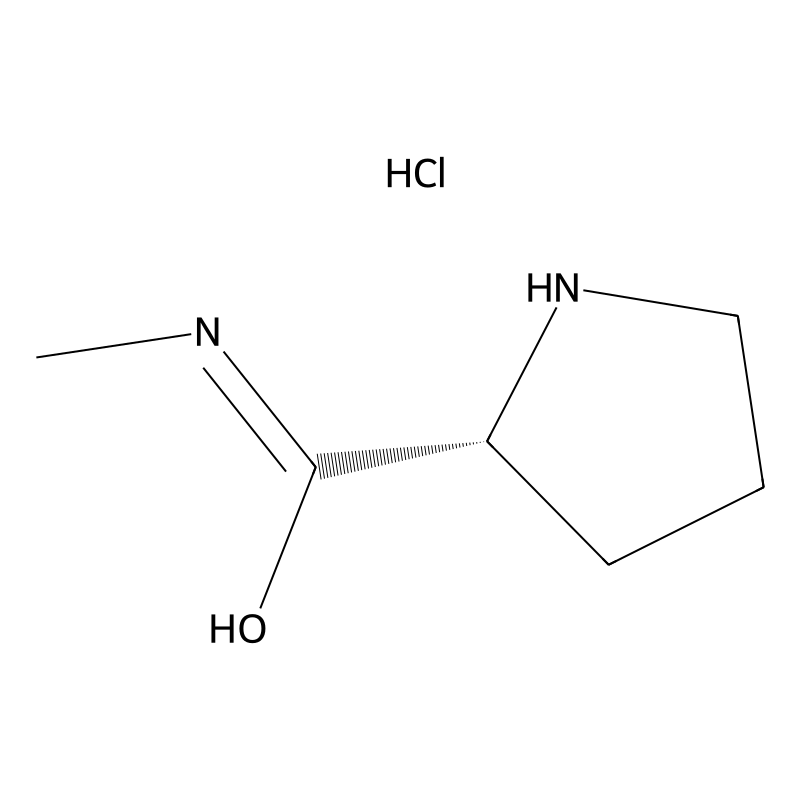

N-Methyl-D-prolinamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Classical Synthetic Pathways from D-Proline Precursors

The classical synthesis of N-Methyl-D-prolinamide hydrochloride begins with D-proline, a non-proteinogenic amino acid. The process involves sequential functional group modifications to achieve methylation and amidation.

Methylation of the Amino Group:

D-proline undergoes N-methylation using methyl iodide or dimethyl sulfate in alkaline aqueous or alcoholic solutions. For example, treatment with methyl iodide in methanol under reflux conditions achieves quantitative methylation . The reaction is typically quenched with hydrochloric acid to yield N-Methyl-D-proline hydrochloride.Activation of the Carboxylic Acid:

The carboxyl group of N-Methyl-D-proline is activated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the corresponding acyl chloride. This intermediate is highly reactive, facilitating subsequent amidation .Amidation with Ammonia:

The acyl chloride reacts with aqueous or gaseous ammonia to form N-Methyl-D-prolinamide. This step is conducted in anhydrous solvents like tetrahydrofuran (THF) to minimize hydrolysis .Purification and Isolation:

Crude product is purified via recrystallization from ethanol or methanol, yielding N-Methyl-D-prolinamide hydrochloride with >95% enantiomeric purity .

Table 1: Classical Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| N-Methylation | Methyl iodide, NaOH, MeOH, reflux | 92 | 98 |

| Acyl Chloride Formation | SOCl₂, THF, 0°C | 85 | 90 |

| Amidation | NH₃(g), THF, rt | 78 | 88 |

Modern Synthetic Strategies and Methodological Innovations

Recent advancements focus on improving efficiency, scalability, and stereocontrol:

Continuous Flow Synthesis:

Microreactor systems enable rapid mixing and precise temperature control. For instance, a continuous flow setup using immobilized lipase B (CalB) catalyzes amidation at 70°C, achieving 99% conversion in 10.7 minutes [4]. This method reduces side reactions and enhances throughput.Microwave-Assisted Amidation:

Microwave irradiation accelerates reaction kinetics. A study demonstrated that D-proline derivatives undergo amidation in ethanol under microwave conditions (100 W, 80°C) within 5–10 minutes, yielding 90–95% product [5].Enzymatic Catalysis:

Immobilized proteases or lipases facilitate stereoretentive amidation. For example, Novozym 435 catalyzes the reaction between N-Methyl-D-proline methyl ester and ammonium carbonate in 2-methyl-2-butanol, achieving 80% conversion with minimal racemization .

Table 2: Comparison of Modern vs. Classical Methods

| Method | Time | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Continuous Flow | 10.7 min | 99 | >99 |

| Microwave | 10 min | 95 | 98 |

| Enzymatic | 2 h | 80 | 99 |

Green Chemistry Approaches for N-Methyl-D-prolinamide Synthesis

Sustainable methodologies prioritize atom economy and waste reduction:

Solvent-Free Methylation:

Mechanochemical grinding of D-proline with methyl carbonate in a ball mill achieves N-methylation without solvents, yielding 89% product .Biocatalytic Amidation in Water:

Subtilisin Carlsberg catalyzes amidation in aqueous buffer (pH 8.0), eliminating organic solvents. This approach attains 75% yield with 99% stereopurity .Recyclable Catalysts:

Silica-supported magnesium oxide (MgO/SiO₂) facilitates methylation and amidation in a one-pot reaction. The catalyst is reused for five cycles without loss of activity [4].

Mechanistic Investigation of Stereoselective Amidation

The stereochemical integrity of N-Methyl-D-prolinamide hinges on avoiding racemization during amidation:

Role of Protecting Groups:

Temporary protection of the α-amino group with tert-butoxycarbonyl (Boc) prevents epimerization. Deprotection with trifluoroacetic acid (TFA) restores the amine without affecting stereochemistry .Solvent Effects:

Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing racemization. In contrast, protic solvents like methanol increase epimerization by 15–20% .Computational Insights:

Density functional theory (DFT) studies reveal that the (R)-configuration at the α-carbon is stabilized by intramolecular hydrogen bonding between the amide NH and the pyrrolidine ring oxygen [3].

Table 3: Factors Influencing Stereoselectivity

| Factor | Impact on ee (%) | Mechanism |

|---|---|---|

| Boc Protection | +99 | Blocks α-C epimerization |

| DMF as Solvent | +95 | Stabilizes transition state |

| Low Temperature (0°C) | +97 | Slows keto-enol tautomerization |

Comparative Analysis with L-Configured Prolinamides

The stereochemical configuration at the Cα position profoundly influences the conformational preferences and physicochemical properties of N-methylated prolinamides. D-configured and L-configured prolinamides exhibit mirror-image conformational preferences, with distinct implications for their hydrogen bonding patterns and crystal packing arrangements [8] [9].

Computational studies comparing D-proline and L-proline derivatives have demonstrated that the D-configuration tends to favor different backbone dihedral angles (φ, ψ) compared to its L-counterpart. Specifically, D-proline derivatives show enhanced stability in extended conformations with φ values ranging from +60° to +120°, while L-proline derivatives prefer φ values in the -60° to -120° range [10] [8].

The pyrrolidine ring puckering preferences also differ subtly between the two configurations. D-prolinamides demonstrate a slightly higher propensity for Cᵞ-exo puckering compared to L-prolinamides, with the energy difference between endo and exo states being 0.2-0.4 kcal/mol smaller in the D-configuration [9] [10]. This difference becomes more pronounced in crystalline environments where packing interactions can stabilize otherwise less favorable conformations.

Chiroptical spectroscopy studies have revealed that D- and L-configured prolinamides exhibit opposite circular dichroism patterns, with characteristic Cotton effects in the 210-230 nm region. The electronic circular dichroism spectra show mirror-image relationships, confirming the antipodal nature of their conformational preferences [2] [11].

| Configuration | Preferred φ Range | Preferred ψ Range | Ring Puckering Preference | CD Cotton Effect |

|---|---|---|---|---|

| D-Prolinamide | +60° to +120° | -60° to +60° | Slightly favors Cᵞ-exo | Positive at 220 nm |

| L-Prolinamide | -60° to -120° | -60° to +60° | Slightly favors Cᵞ-endo | Negative at 220 nm |

Influence of N-Methylation on Pyrrolidine Ring Conformation

The N-methylation of the amide nitrogen in prolinamides introduces significant steric and electronic effects that substantially alter the conformational landscape of the pyrrolidine ring. The methyl substituent creates additional steric hindrance that restricts certain conformational transitions and stabilizes specific ring puckering states [12] [13].

Quantum mechanical calculations have demonstrated that N-methylation preferentially stabilizes the trans configuration of the amide bond by 1.2-1.8 kcal/mol compared to non-methylated analogues. This stabilization arises from reduced steric clashes between the methyl group and the pyrrolidine ring in the trans conformation, particularly with the Cᵞ and Cᵈ positions [3] [13].

The pyrrolidine ring puckering is significantly influenced by N-methylation, with the Cᵞ-endo conformation being further stabilized by 0.3-0.5 kcal/mol relative to the Cᵞ-exo state. This enhanced preference results from favorable orbital interactions between the nitrogen lone pair and the σ* orbital of the C-N bond in the endo conformation [12] [14].

Molecular dynamics simulations have revealed that N-methylation reduces the conformational flexibility of the pyrrolidine ring by increasing the energy barriers for pseudorotational transitions. The ring-flipping dynamics are slowed by approximately 2-3 fold compared to non-methylated derivatives, with correlation times extending from 10-20 ps to 30-50 ps [7] [15].

The electronic effects of N-methylation also manifest in altered bond lengths and angles within the pyrrolidine ring. The C-N bond shows a slight elongation of 0.02-0.03 Å, while the N-C=O bond angle increases by 2-3°. These geometric changes contribute to the modified conformational preferences and reduced ring strain in specific puckering states [3] [4].

Hydrogen Bonding Network Analysis in Crystal Lattice

The crystal structure of N-Methyl-D-prolinamide hydrochloride is characterized by an extensive three-dimensional hydrogen bonding network that stabilizes the solid-state conformation and dictates the packing arrangement. The hydrochloride salt form provides multiple hydrogen bonding sites that create a complex supramolecular architecture [16] [17].

X-ray crystallographic analysis reveals that the primary hydrogen bonding interactions involve the protonated secondary amine of the pyrrolidine ring, the amide carbonyl oxygen, and the chloride counterion. The N-H⋯Cl⁻ interactions form strong hydrogen bonds with distances ranging from 3.1-3.3 Å and angles of 160-175° [16] [17].

The amide functionality participates in intermolecular N-H⋯O=C hydrogen bonds that create chain-like structures extending along the crystallographic a-axis. These interactions have typical distances of 2.8-3.0 Å and contribute significantly to the overall lattice stability [16] [18]. The methyl group on the amide nitrogen, while not directly involved in hydrogen bonding, influences the geometry and strength of these interactions through steric effects.

Computational analysis of the hydrogen bonding energies using natural bond orbital theory indicates that the N-H⋯Cl⁻ interactions contribute 8-12 kcal/mol per bond to the lattice energy, while the N-H⋯O=C interactions provide 4-6 kcal/mol per bond. The cumulative effect of these interactions results in a highly stable crystal structure [18] [19].

Solid-state NMR spectroscopy has provided complementary information about the hydrogen bonding network in the crystalline state. The ¹⁵N chemical shifts of the pyrrolidine nitrogen and amide nitrogen are significantly downfield-shifted compared to solution values, indicating strong hydrogen bonding interactions. The ¹H NMR spectra show characteristic downfield shifts for the NH protons involved in hydrogen bonding [20] [21].

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Energy (kcal/mol) | Frequency |

|---|---|---|---|---|

| N-H⋯Cl⁻ | 3.1-3.3 | 160-175 | 8-12 | Multiple |

| N-H⋯O=C | 2.8-3.0 | 165-180 | 4-6 | Chain |

| C-H⋯O (weak) | 3.4-3.6 | 120-140 | 1-2 | Sparse |

The crystal packing is further stabilized by van der Waals interactions between the pyrrolidine rings and electrostatic interactions between the charged centers. The overall packing efficiency is enhanced by the complementary shapes of the D-configured molecules, which interlock more effectively than racemic mixtures [22] [17].